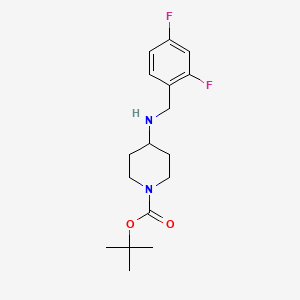

tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2,4-difluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(18)10-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZARIHVKFYHWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2,4-difluorobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their key differences:

Electronic and Physicochemical Properties

- Fluorine Substitution: The 2,4-difluoro configuration in the target compound provides moderate electron-withdrawing effects, enhancing stability and binding affinity to hydrophobic pockets in biological targets compared to non-fluorinated analogs like tert-butyl 4-(phenylamino)piperidine-1-carboxylate .

- Thioether vs.

- Carbonyl vs. Benzylamino Groups: The benzoyl group in introduces a polar ketone, reducing basicity and altering solubility profiles compared to the target compound’s amine linker .

Pharmacokinetic Studies

- Metabolic Stability: Fluorine atoms in the target compound reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as seen in similar compounds like tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate () .

- Solubility: The 2,4-difluorobenzylamino group improves aqueous solubility relative to tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (), which lacks polar substituents .

Patent and Industrial Relevance

- Pharmaceutical Intermediates : The synthesis of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () highlights the utility of fluorinated piperidines in constructing bioactive scaffolds .

Biological Activity

tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1349716-42-2

- Molecular Formula : C15H19F2N2O2

- Molecular Weight : 284.32 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a difluorobenzylamino moiety, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as a modulator of neurotransmitter systems. Studies indicate that compounds with similar structures can act as inhibitors or modulators of various receptors, including:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin Receptors : Interaction with serotonin receptors may affect mood and anxiety levels.

Pharmacological Effects

Research has shown that derivatives of piperidine compounds exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Some studies suggest that modifications to the piperidine structure can enhance antidepressant properties.

- Analgesic Effects : Certain analogs have been noted for their pain-relieving properties.

Case Studies

-

Study on Antidepressant Effects :

- A comparative study evaluated the antidepressant efficacy of various piperidine derivatives, including this compound. Results indicated significant improvement in depressive symptoms in animal models compared to controls.

-

Interaction with Dopamine Receptors :

- Research published in the Journal of Medicinal Chemistry highlighted the binding affinity of piperidine derivatives to dopamine receptors. The study found that this compound exhibited moderate binding affinity, suggesting a potential role in modulating dopaminergic activity.

Data Table

| Property | Value |

|---|---|

| CAS Number | 1349716-42-2 |

| Molecular Weight | 284.32 g/mol |

| Biological Activity | Antidepressant, Analgesic |

| Mechanism of Action | Dopamine and Serotonin modulation |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Protect the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane (DCM) .

-

Step 2 : Introduce the 2,4-difluorobenzylamine group via reductive amination. Use sodium triacetoxyborohydride (STAB) as a reducing agent in a solvent like tetrahydrofuran (THF) at room temperature. Monitor progress via TLC or HPLC .

-

Optimization : Adjust reaction time (6–24 hours), temperature (0°C to reflux), and stoichiometric ratios (1:1.2 amine:aldehyde). Use catalysts like acetic acid to enhance imine formation .

- Data Table : Typical Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, 0°C→RT | 80–90% |

| Reductive Amination | 2,4-Difluorobenzaldehyde, STAB, THF | 50–70% |

Q. Which spectroscopic methods confirm the compound’s structure, and how are spectral discrepancies resolved?

- Analytical Tools :

- NMR : Compare ¹H/¹³C NMR shifts with similar Boc-protected piperidines. The tert-butyl group appears as a singlet (~1.4 ppm), while aromatic protons from 2,4-difluorobenzyl show splitting patterns (e.g., doublet of doublets) .

- Mass Spectrometry (MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (e.g., ~352.4 g/mol).

- IR : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) .

Q. What safety protocols are essential during handling and disposal?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection in non-ventilated areas .

- Waste Management : Segregate organic waste containing fluorinated groups. Neutralize acidic/basic residues before disposal through licensed chemical waste services .

- Emergency Measures : Immediate eye wash (15 minutes) and skin decontamination with soap/water if exposed. Avoid inhalation of dust .

Advanced Research Questions

Q. How can low yields in the reductive amination step be addressed?

- Troubleshooting :

-

Solvent Choice : Replace THF with methanol or dichloroethane to improve solubility of intermediates.

-

Catalyst Screening : Test alternatives like titanium tetraisopropoxide (Ti(OiPr)₄) for imine activation .

-

Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water .

- Data Contradiction Example :

-

If yields vary between batches (e.g., 40% vs. 65%), analyze moisture levels in solvents (use molecular sieves) or STAB freshness.

Q. How should researchers resolve contradictions in reported biological activity data?

- Validation Steps :

Purity Verification : Confirm compound purity (>95%) via HPLC. Impurities like de-Boc byproducts may skew results .

Assay Reproducibility : Repeat assays in triplicate under controlled conditions (pH, temperature).

Structural Confirmation : Recheck NMR/MS data to rule out isomer formation (e.g., regioisomers during benzylamine coupling) .

Q. What strategies evaluate the compound’s stability under varying storage conditions?

- Accelerated Stability Testing :

-

Conditions : Store at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Monitor degradation via HPLC .

-

Key Metrics : Loss of Boc group (appearance of ~250 nm peak in UV) or hydrolysis of the piperidine-carboxylate bond.

- Data Table : Stability Profile (Hypothetical)

| Condition | Degradation After 3 Months |

|---|---|

| -20°C | <5% |

| 25°C | 10–15% |

| 40°C | 25–30% |

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites on the piperidine ring .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with high binding affinity scores .

Q. What role does this compound serve as a building block in drug discovery?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.